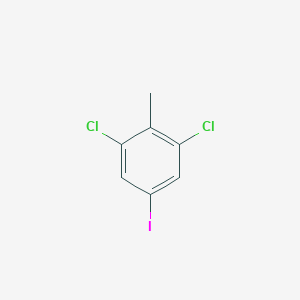

2,6-二氯-4-碘甲苯

描述

2,6-Dichloro-4-iodotoluene is a chemical compound with the IUPAC name 1,3-dichloro-5-iodo-2-methylbenzene . It has a molecular weight of 286.93 and is solid in physical form .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-iodotoluene is1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with two chlorine atoms, one iodine atom, and one methyl group attached to it. Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-iodotoluene are not available, related compounds such as 4-iodotoluene have been studied. For instance, 4-iodotoluene undergoes Suzuki-Miyaura coupling reactions with phenylboronic acid . This could potentially provide some insight into the types of reactions 2,6-Dichloro-4-iodotoluene might undergo.Physical and Chemical Properties Analysis

2,6-Dichloro-4-iodotoluene is a solid compound . Its molecular weight is 286.93 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

烯烃和炔烃的碘氟化: 分子碘和 4-碘甲苯二氟化物的混合物已被用于以马氏体方式和普遍的反立体选择性添加到各种烯烃和炔烃中 (Conte, Panunzi, & Tingoli, 2006).

双卤代碘芳烃: 基于高价碘试剂的 α-羰基双卤代化反应,用二氮醋酸酯衍生物与碘苯二氯化物或碘甲苯二氟化物处理,导致宝石二氯化或宝石二氟化产物 (Tao, Tran, & Murphy, 2013).

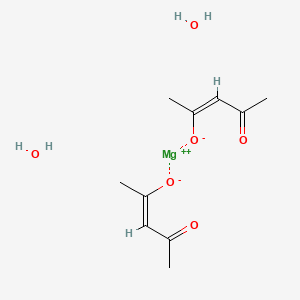

β-二羰基化合物的氧官能化: 对甲苯二氟化物 (p-Tol-IF2) 是一种通用的试剂,用于在 β-二羰基化合物的 α 位引入各种含氧官能团 (Yu, Tian, & Zhang, 2010).

催化二氯化: 一种使用氯化铯、氧化剂和催化 4-碘甲苯生成 4-碘甲苯二氯化物的催化方法,避免了氯气 (Peplow, 2019).

有机凝胶和介晶超结构: 由 2,6-二氨基-4-碘甲苯合成的,甲基二酰胺苯基核用没食子酸衍生物和炔基官能团取代,形成交错纤维和中间相 (Camerel, Ulrich, & Ziessel, 2004).

2-碘甲苯的光解动力学: 使用飞秒时间分辨质谱研究 2-碘甲苯的光解动力学 (Liu, Wang, Hu, Long, & Zhang, 2016).

铜(I) 催化的 N-芳基化的反应性: 研究配合物 [K3(phen)8][Cu(NPh2)2]3 与 4-碘甲苯反应生成 4-甲基-N,N-二苯基苯胺,表明反应中存在自由基路径 (Tseng, Lee, Tseng, Han, & Shyu, 2014).

安全和危害

The Material Safety Data Sheet (MSDS) for 2,6-Dichloro-4-iodotoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is also recommended to keep the compound away from open flames, hot surfaces, and sources of ignition .

属性

IUPAC Name |

1,3-dichloro-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQUEWZYAUZWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

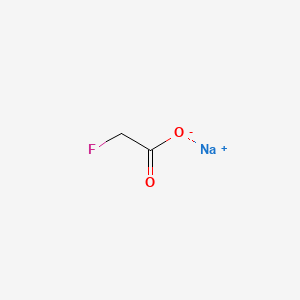

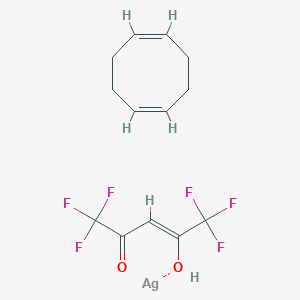

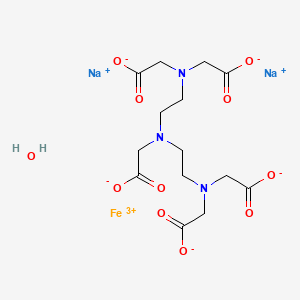

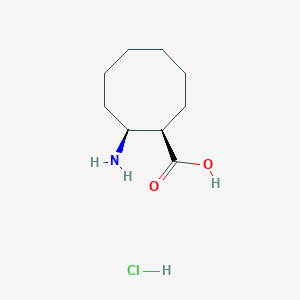

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)